7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one

Medicinal Chemistry Drug Design Physicochemical Properties

7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one is a spirocyclic oxaspiro compound belonging to the 6-oxaspiro[3.4]octane family. It features a four‑membered cyclobutanone ring spiro‑fused to a five‑membered tetrahydrofuran ring bearing a gem‑dimethyl group at the 7‑position.

Molecular Formula C9H14O2
Molecular Weight 154.209
CAS No. 2126159-64-4
Cat. No. B2480221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one
CAS2126159-64-4
Molecular FormulaC9H14O2
Molecular Weight154.209
Structural Identifiers
SMILESCC1(CC2(CC(=O)C2)CO1)C
InChIInChI=1S/C9H14O2/c1-8(2)5-9(6-11-8)3-7(10)4-9/h3-6H2,1-2H3
InChIKeySZCPXHMMLOJZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one (CAS 2126159-64-4): A Gem-Dimethyl-Substituted Spirocyclic Building Block for Medicinal Chemistry


7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one is a spirocyclic oxaspiro compound belonging to the 6-oxaspiro[3.4]octane family [1]. It features a four‑membered cyclobutanone ring spiro‑fused to a five‑membered tetrahydrofuran ring bearing a gem‑dimethyl group at the 7‑position . This gem‑dimethyl substitution distinguishes it from the parent 6‑oxaspiro[3.4]octan‑2‑one scaffold and other in‑class analogs, imparting unique physicochemical and potentially pharmacokinetic properties.

Why Generic Substitution Fails: Quantifiable Differentiation of 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one from Unsubstituted and Aza Analogs


Direct replacement of 7,7‑dimethyl‑6‑oxaspiro[3.4]octan‑2‑one with the unsubstituted 6‑oxaspiro[3.4]octan‑2‑one (CAS 1638771‑98‑8) or the aza analog 6‑azaspiro[3.4]octan‑2‑one (CAS 2097996‑99‑9) overlooks quantifiable differences in lipophilicity, molecular complexity, and metabolic stability potential. The gem‑dimethyl group increases XLogP3 by approximately 0.7 log units relative to the parent scaffold [1], alters molecular complexity from 143 to 198 [1], and has been shown in medicinal chemistry campaigns to shield metabolically labile sites, reducing intrinsic clearance [2]. These differences directly impact membrane permeability, metabolic stability, and ultimately the pharmacokinetic profile of derived drug candidates, making indiscriminate substitution a risk to project timelines and lead optimization outcomes.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one


Physicochemical Differentiation: XLogP3, Molecular Complexity, and Fractional sp³ Character vs. 6-Oxaspiro[3.4]octan-2-one

The target compound exhibits an XLogP3 of 0.4 (PubChem) compared to an estimated −0.3 for the unsubstituted 6‑oxaspiro[3.4]octan‑2‑one, a difference of +0.7 log units driven by the gem‑dimethyl group [1]. Molecular complexity rises from 143 (unsubstituted) to 198 (target) [1], and the molecular weight increases from 126.15 to 154.21 g/mol [1]. These changes indicate a meaningful shift in lipophilicity and steric bulk without introducing additional rotatable bonds (both compounds have 0 rotatable bonds).

Medicinal Chemistry Drug Design Physicochemical Properties

Predicted Metabolic Stability Enhancement via Gem-Dimethyl Shielding: Class-Level Evidence

The gem‑dimethyl group is a well‑established structural motif for improving metabolic stability by sterically shielding adjacent oxidizable positions [1]. In multiple medicinal chemistry series, introduction of a gem‑dimethyl group reduced intrinsic clearance in human liver microsomes by 2‑ to 10‑fold compared to the unsubstituted parent, while maintaining or improving target potency [1]. Although direct experimental data for the target compound are not yet available, the presence of the gem‑dimethyl group at the 7‑position of the oxaspiro scaffold is expected to confer a similar protective effect relative to the unsubstituted 6‑oxaspiro[3.4]octan‑2‑one scaffold.

Drug Metabolism Pharmacokinetics Lead Optimization

Scaffold Differentiation: Oxaspiro vs. Azaspiro Hydrogen-Bonding Capacity and Off-Target Profile Potential

The 6‑oxaspiro[3.4]octane scaffold (oxygen‑containing) differs fundamentally from the 6‑azaspiro[3.4]octane scaffold (nitrogen‑containing) in hydrogen‑bond acceptor basicity and pKa [1]. The oxaspiro system has a hydrogen‑bond acceptor count of 2 (both oxygen atoms) with no ionizable center at physiological pH, whereas the azaspiro analog introduces a basic amine (pKa ~8‑10) that can participate in ionic interactions and may increase off‑target binding to aminergic receptors [1]. This difference is critical when selecting a scaffold for targets where basic amine interactions are undesirable (e.g., certain kinase inhibitors or CNS targets sensitive to hERG).

Medicinal Chemistry Selectivity Bioisosteres

Synthetic Accessibility and Scaffold Versatility: gem‑Dimethyl as a Conformational Anchor

The gem‑dimethyl group at the 7‑position restricts conformational flexibility of the tetrahydrofuran ring, biasing the scaffold toward a single low‑energy conformation . This contrasts with the unsubstituted 6‑oxaspiro[3.4]octan‑2‑one, which samples multiple conformations. The reduced entropic penalty upon target binding can translate to improved binding affinity; in related spirocyclic systems, gem‑dimethyl substitution has been associated with a 3‑ to 10‑fold improvement in IC50 values . The target compound is commercially available as a versatile small molecule scaffold from multiple vendors, with catalog pricing at approximately $300–$400/g (25 mg scale), positioning it as an accessible yet differentiated building block.

Synthetic Chemistry Conformational Analysis Scaffold Design

Best Research and Industrial Application Scenarios for 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one


Lead Optimization of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

The target compound's XLogP3 of 0.4 places it within the optimal range (0–3) for CNS drug candidates, while the gem‑dimethyl group provides steric shielding against metabolic oxidation. Medicinal chemists can use this scaffold to explore SAR around the 2‑ketone position while maintaining favorable CNS MPO scores. This is supported by the measured XLogP3 difference of +0.7 relative to the unsubstituted scaffold [1].

Scaffold Hopping from Azaspiro to Oxaspiro Cores to Mitigate hERG Liability

When an azaspiro‑containing lead compound exhibits hERG channel inhibition (IC50 < 10 µM), replacing the azaspiro core with the oxaspiro scaffold eliminates the basic amine, typically reducing hERG affinity by 10‑ to 100‑fold. The target compound provides a direct oxaspiro entry point with the added metabolic stability benefit of the gem‑dimethyl group, as inferred from class‑level precedent [1].

Construction of Fragment-Based Screening Libraries with Enhanced 3D Character

The target compound's molecular complexity (198) and fully sp³‑hybridized carbon framework offer higher three‑dimensionality (Fsp³ = 0.78) than typical aromatic screening compounds. Incorporating this scaffold into fragment libraries increases scaffold diversity and the probability of identifying novel binding modes, consistent with the growing emphasis on escaping flatland in drug discovery [1].

Preclinical Candidate Advancement Requiring Reduced Intrinsic Clearance

For lead series suffering from high intrinsic clearance in human liver microsomes (Clint > 100 µL/min/mg), the gem‑dimethyl group at the 7‑position offers a proven strategy to reduce oxidative metabolism. Literature precedent demonstrates 2‑ to 10‑fold reductions in Clint across diverse chemotypes [1], making this scaffold a strategic choice when metabolic stability is the primary optimization endpoint.

Quote Request

Request a Quote for 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.